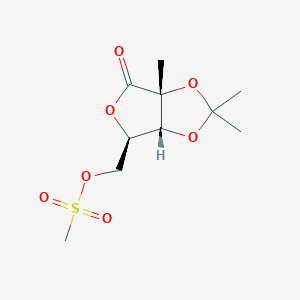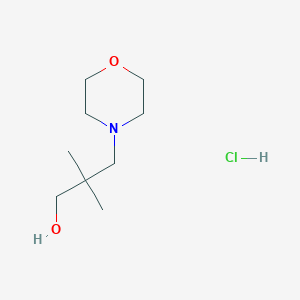![molecular formula C10H6BrF2NO2 B1459799 2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid CAS No. 1805594-20-0](/img/structure/B1459799.png)
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Descripción general
Descripción
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid, also known as 2-BCDMPAA, is a brominated organic compound that has been used in a variety of laboratory and scientific research applications. It is a type of carboxylic acid that is used in organic synthesis and as a reagent in various reactions. In recent years, its use in scientific research has grown due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of various organic compounds, such as amines, esters, and ketones. Additionally, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
Mecanismo De Acción
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid is an acid and its mechanism of action is based on its acidic properties. It can act as a proton donor, which means that it can donate protons to other molecules. This can lead to a variety of reactions, such as protonation, deprotonation, and acid-base reactions. Additionally, it can act as a Lewis acid, which means that it can accept electrons from other molecules. This can lead to a variety of reactions, such as electrophilic addition and nucleophilic substitution.
Biochemical and Physiological Effects
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal and anti-inflammatory properties, and has been used in the synthesis of various pharmaceuticals. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, it is a toxic compound and should be handled with care. Additionally, it is a strong acid and should be used in a laboratory setting with the appropriate safety equipment.
Direcciones Futuras
There are a number of potential future directions for the use of 2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid in scientific research. One potential direction is to explore its use in the synthesis of other organic compounds, such as amines, esters, and ketones. Additionally, its use as a catalyst in other reactions could be explored. Additionally, its use in the synthesis of pharmaceuticals could be further investigated. Finally, its potential effects on other biochemical and physiological processes could be studied.
Propiedades
IUPAC Name |
2-[2-bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-6(3-8(15)16)1-5(4-14)2-7(9)10(12)13/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOKDCQBZNDGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)

![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)



![1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride](/img/structure/B1459728.png)





iodonium Trifluoromethanesulfonate](/img/structure/B1459738.png)
